methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of a nitro group, a trifluoropropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoropropyl Group: The trifluoropropyl group is introduced through a nucleophilic substitution reaction, often using a trifluoropropyl halide (e.g., trifluoropropyl bromide) in the presence of a base such as potassium carbonate.
Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield various derivatives.
Substitution: The trifluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitro group and trifluoropropyl group can enhance the biological activity and metabolic stability of drug candidates. It is explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of agrochemicals such as herbicides and insecticides. Its unique chemical properties make it suitable for creating compounds with high efficacy and selectivity.
Mechanism of Action
The mechanism of action of methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.
Methyl 4-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Ethyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester, affecting its physical and chemical properties.
Uniqueness
Methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoropropyl group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications.
This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-nitro-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O4/c1-18-7(15)6-5(14(16)17)4-13(12-6)3-2-8(9,10)11/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQZVPQQHEHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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